Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)-
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Overview
Description
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.2303 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with an amino group, a methyl group, and a thioacetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- typically involves the reaction of 3-amino-6-methyl-4-pyridazine with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The amino group on the pyridazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Scientific Research Applications
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical studies and drug discovery research.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the amino group on the pyridazine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds also contain a thio group and exhibit diverse biological activities, including antioxidant, radioprotective, and antimicrobial properties.
Pyridazinone derivatives: These compounds have a pyridazine ring with various substituents and are known for their pharmacological activities, such as anti-inflammatory and anticancer effects. The uniqueness of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82608-18-2 |
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Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-(3-amino-6-methylpyridazin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C7H9N3O2S/c1-4-2-5(7(8)10-9-4)13-3-6(11)12/h2H,3H2,1H3,(H2,8,10)(H,11,12) |
InChI Key |
KHBUBCCHKWJDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)N)SCC(=O)O |
Origin of Product |
United States |
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